molecular formula C3H2F3NO B156702 1,1,1-Trifluoro-2-isocyanatoethane CAS No. 371-92-6

1,1,1-Trifluoro-2-isocyanatoethane

Cat. No. B156702
CAS RN: 371-92-6
M. Wt: 125.05 g/mol
InChI Key: YQOWUQLKOIACGC-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-isocyanatoethane is a chemical compound that is part of the isocyanate family, characterized by the presence of a trifluoromethyl group and an isocyanate group attached to an ethane backbone. While the specific compound is not directly discussed in the provided papers, related compounds and their properties can offer insights into its behavior and potential applications.

Synthesis Analysis

The synthesis of related isocyanates has been explored, such as the development of 1-chloro-2,2,2-trifluoroethyl isocyanate, which was achieved by reacting N-(2,2,2-trifluoroethyl-1-hydroxy)-O-ethylcarbamate with thionyl chloride or phosphorus pentachloride . This method demonstrates the potential for synthesizing 1,1,1-Trifluoro-2-isocyanatoethane through similar pathways, utilizing the reactivity of the hydroxy group and the isocyanate precursor.

Molecular Structure Analysis

The molecular structure of isocyanates is crucial for understanding their reactivity. For instance, the study of 1,2-difluorotetrachloroethane revealed the existence of trans and gauche isomeric forms and provided detailed measurements of bond distances and angles . This information is valuable for predicting the molecular geometry and electronic distribution in 1,1,1-Trifluoro-2-isocyanatoethane, which would influence its chemical behavior.

Chemical Reactions Analysis

Isocyanates are known to be reactive compounds, often participating in various chemical reactions. For example, alkyl isocyanides were shown to react with hexafluoropentane-2,4-dione to form pyrrol-2(5H)-ones . This indicates that 1,1,1-Trifluoro-2-isocyanatoethane could also engage in reactions with nucleophiles, leading to a range of functionalized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of isocyanates are influenced by their molecular structure. The study of the 1,1-difluoroethane dimer, for instance, highlighted the role of weak hydrogen bonds in stabilizing molecular interactions . Such insights can be extrapolated to understand the intermolecular forces that might affect the properties of 1,1,1-Trifluoro-2-isocyanatoethane, such as boiling point, solubility, and reactivity.

Scientific Research Applications

Synthesis of Optically Active Compounds

1,1,1-Trifluoro-2-isocyanatoethane has been utilized in the asymmetric synthesis of optically active compounds. For instance, it played a crucial role in synthesizing 2-C-trifluoromethylerythritols, which are analogues of 2-C-methylerythritol, a key intermediate in the biosynthesis of isoprenoids via a mevalonate-independent route (Wang et al., 2006).

Photocatalysis and Chemical Transformations

The compound has shown promising results in photocatalysis, enabling the transformation of alkylalkenes and silyl enol ethers into valuable chemical structures. A significant application involved the visible-light-induced photoredox reactions, which facilitated the addition of a 2,2,2-trifluoroethyl group and an iodine atom to alkenes, and the creation of β-trifluoromethyl ketones from silyl enol ethers, which are generally challenging to synthesize (Huang et al., 2015).

Creation of Trifluoromethylated Furan Derivatives

The interaction of 1,1,1-Trifluoro-2-isocyanatoethane with tert-butyl isocyanide and 1,1,1-trifluoro-4-arylbutan-2,4-diones led to the formation of fluorinated aminoketenimines. These intermediates subsequently underwent enolization-cyclization reactions, resulting in the production of new trifluoromethylated furan derivatives (Mosslemin et al., 2004).

Biocatalytic Approaches

Innovative biocatalytic methods have been developed utilizing 1,1,1-Trifluoro-2-isocyanatoethane, such as the myoglobin-catalyzed transfer of trifluoromethylcarbene. This strategy enabled the asymmetric synthesis of trifluoromethyl-substituted cyclopropanes, providing an effective and stereoselective approach for creating valuable fluorinated building blocks crucial for medicinal chemistry and drug discovery (Tinoco et al., 2017).

Safety And Hazards

1,1,1-Trifluoro-2-isocyanatoethane is considered hazardous. It has been assigned the signal word “Danger” and is associated with hazard statements H225, H301, H311, H318, H331, and H335 . Precautionary measures include avoiding contact with skin and eyes, not breathing in mist/vapors/spray, and not ingesting the compound .

properties

IUPAC Name

1,1,1-trifluoro-2-isocyanatoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F3NO/c4-3(5,6)1-7-2-8/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOWUQLKOIACGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443303
Record name 1,1,1-trifluoro-2-isocyanatoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-2-isocyanatoethane

CAS RN

371-92-6
Record name 1,1,1-trifluoro-2-isocyanatoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-trifluoro-2-isocyanatoethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Bratkowski, TC Burdett, J Danao, X Wang, P Mathur… - Neuron, 2022 - cell.com
Axon degeneration is an early pathological event in many neurological diseases. The identification of the nicotinamide adenine dinucleotide (NAD) hydrolase SARM1 as a central …
Number of citations: 14 www.cell.com

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